molecular formula C22H27N3O5 B6487354 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 878062-72-7

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B6487354
CAS No.: 878062-72-7
M. Wt: 413.5 g/mol
InChI Key: JXAVJTJBAYRSQK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a urea group, a pyrrolidinone group, and several methoxyphenyl groups . These groups are common in many organic compounds and can contribute to a variety of chemical properties and potential reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . Detailed structural analysis would require experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the urea, pyrrolidinone, and methoxyphenyl groups . Each of these groups can participate in different types of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and functional groups would all play a role.

Mechanism of Action

Without specific context (such as the compound’s use as a drug or catalyst), it’s difficult to predict the mechanism of action .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-28-18-7-5-17(6-8-18)25-14-16(13-21(25)26)24-22(27)23-11-10-15-4-9-19(29-2)20(12-15)30-3/h4-9,12,16H,10-11,13-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVJTJBAYRSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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